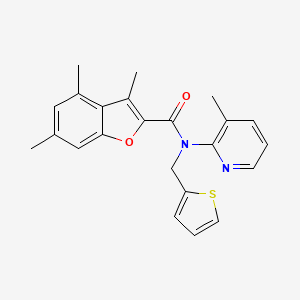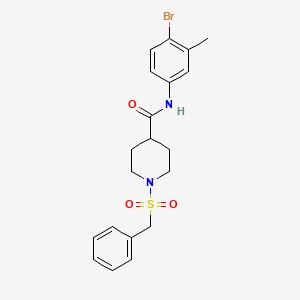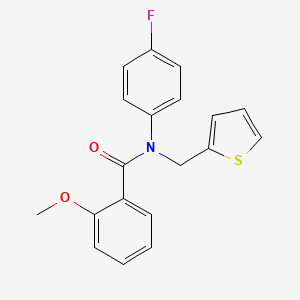![molecular formula C15H13FN2O B11341360 5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11341360.png)
5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom and a methylphenoxy group in this compound potentially enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-1H-benzimidazole and 4-methylphenol.
Formation of Intermediate: The 4-methylphenol is first converted to 4-methylphenoxy methyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The intermediate 4-methylphenoxy methyl chloride is then reacted with 5-fluoro-1H-benzimidazole in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the nitro groups if present, using reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, such as using sodium methoxide (NaOCH₃) in methanol.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: NaBH₄, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: NaOCH₃ in methanol, or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of methoxy derivatives when fluorine is substituted.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. The presence of the benzimidazole core is known to interact with microbial DNA, inhibiting replication and transcription processes.
Medicine
Medically, derivatives of benzimidazole, including this compound, are explored for their potential use as anti-cancer agents. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with cellular targets such as DNA and enzymes. The benzimidazole ring can intercalate into DNA, disrupting its structure and function. The fluorine atom enhances binding affinity and specificity, while the methylphenoxy group increases lipophilicity, aiding in membrane penetration.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: Lacks the methylphenoxy group, resulting in different biological activity.
2-[(4-Methylphenoxy)methyl]-1H-benzimidazole: Lacks the fluorine atom, which may reduce its efficacy in certain applications.
5-Chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole: Chlorine instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness
The unique combination of a fluorine atom and a methylphenoxy group in 5-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole enhances its biological activity and stability compared to similar compounds. This makes it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
6-fluoro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13FN2O/c1-10-2-5-12(6-3-10)19-9-15-17-13-7-4-11(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
CBGSGLNDRUBUGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-butylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11341295.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11341298.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11341309.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11341323.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11341335.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11341341.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11341342.png)
![1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)butan-1-one](/img/structure/B11341345.png)
![N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11341359.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11341363.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B11341367.png)
